N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-phenylpiperazine: This can be achieved by reacting phenylhydrazine with ethylene diamine under reflux conditions.
Carbamoylation: The 4-phenylpiperazine is then reacted with phosgene or a suitable carbamoyl chloride to introduce the carbonyl group.
Coupling with 4-aminophenylmorpholine: The resulting intermediate is coupled with 4-aminophenylmorpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylpiperazine moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Formation of phenylpiperazine N-oxide.
Reduction: Formation of N-{4-[(4-phenylpiperazin-1-yl)methanol]phenyl}morpholine-4-carboxamide.
Substitution: Formation of nitro or bromo derivatives of the aromatic rings.
Scientific Research Applications
N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly acetylcholinesterase inhibition.
Pharmacology: It serves as a lead compound in the development of drugs targeting specific receptors and enzymes.
Industrial Applications: The compound’s derivatives are explored for their antimicrobial and anticonvulsant activities.
Mechanism of Action
The mechanism of action of N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Receptor Binding: The phenylpiperazine moiety allows the compound to bind to various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a pyrimidine ring instead of a morpholine ring.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: A compound with anticonvulsant activity, featuring an acetamide group instead of a carboxamide group.
Uniqueness
N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide is unique due to its combination of a morpholine ring and a phenylpiperazine moiety, which provides a distinct pharmacological profile and potential for diverse therapeutic applications.
Properties
Molecular Formula |
C22H26N4O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C22H26N4O3/c27-21(25-12-10-24(11-13-25)20-4-2-1-3-5-20)18-6-8-19(9-7-18)23-22(28)26-14-16-29-17-15-26/h1-9H,10-17H2,(H,23,28) |
InChI Key |
DFXQXEFSDYGHDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.